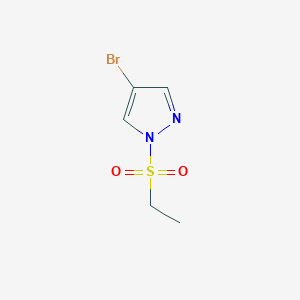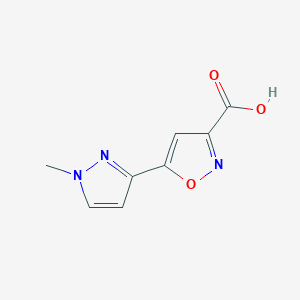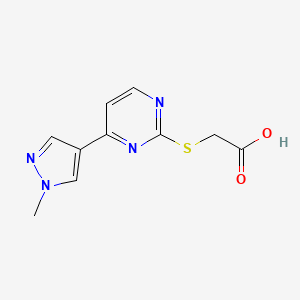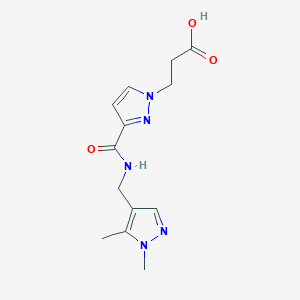![molecular formula C10H10N4O5 B3070849 5-Methyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]isoxazole-3-carboxylic acid CAS No. 1006441-81-1](/img/structure/B3070849.png)
5-Methyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]isoxazole-3-carboxylic acid
Descripción general
Descripción
The compound “5-Methyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]isoxazole-3-carboxylic acid” is a complex organic molecule that contains several functional groups, including a carboxylic acid group, a nitro group, and two heterocyclic rings (pyrazole and isoxazole). These functional groups could potentially confer a variety of chemical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would be quite complex. It would feature a 5-membered isoxazole ring and a 5-membered pyrazole ring, both of which are heterocycles containing nitrogen atoms. The isoxazole ring would be substituted with a methyl group and a carboxylic acid group, while the pyrazole ring would be substituted with a methyl group and a nitro group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitro group and the carboxylic acid group, both of which are quite reactive. The nitro group can participate in reduction reactions, while the carboxylic acid group can undergo various reactions such as esterification and amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic and polar, and it might be soluble in polar solvents. The nitro group could potentially make the compound explosive under certain conditions .Aplicaciones Científicas De Investigación
Anti-Inflammatory and Analgesic Applications
Compounds containing the pyrazole ring, such as our compound of interest, have been found to exhibit anti-inflammatory and analgesic properties . This makes them potentially useful in the treatment of conditions characterized by inflammation and pain.
Antidepressant Applications
Pyrazole-containing compounds have also been found to act as antidepressant agents . This suggests that they could be used in the treatment of mood disorders, including major depressive disorder.
Vasodilator Applications
These compounds have been found to act as vasodilators , which means they can expand blood vessels. This property could be useful in the treatment of conditions like hypertension and certain types of heart disease.
Antitumor Applications
The derivatives of 1, 3-diazole show antitumor activities . This suggests that they could be used in the development of new drugs for the treatment of various types of cancer.
Antidiabetic Applications
These compounds have been found to exhibit antidiabetic properties . This suggests that they could be used in the management of diabetes, a chronic condition that affects millions of people worldwide.
Antioxidant Applications
The derivatives of 1, 3-diazole show antioxidant activities . This suggests that they could be used in the development of new drugs for the treatment of conditions caused by oxidative stress.
Antiviral Applications
These compounds have been found to exhibit antiviral properties . This suggests that they could be used in the treatment of various viral infections.
Anti-amoebic and Antihelmintic Applications
The derivatives of 1, 3-diazole show anti-amoebic and antihelmintic activities . This suggests that they could be used in the treatment of infections caused by amoebas and helminths.
Safety and Hazards
As with any chemical compound, handling “5-Methyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]isoxazole-3-carboxylic acid” would require appropriate safety precautions. The nitro group in particular can be hazardous, as nitro compounds can be explosive. Additionally, the compound could potentially be harmful if ingested, inhaled, or in contact with the skin .
Direcciones Futuras
Propiedades
IUPAC Name |
5-methyl-4-[(5-methyl-3-nitropyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O5/c1-5-3-8(14(17)18)11-13(5)4-7-6(2)19-12-9(7)10(15)16/h3H,4H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZDOCAYXXHKEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=C(ON=C2C(=O)O)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]isoxazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethanesulfonic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide](/img/structure/B3070776.png)
![N-[2-(4-Bromo-pyrazol-1-yl)-ethyl]-methanesulfonamide](/img/structure/B3070780.png)


![2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B3070795.png)

![2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}benzoic acid](/img/structure/B3070818.png)






![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B3070867.png)